XK-469 free acid, (R)-
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Overview
Description
It exhibits broad activity against murine tumors and has entered Phase I clinical development as a topoisomerase IIβ inhibitor . Notably, XK469 demonstrates selective cytotoxicity for various solid tumors while sparing normal epithelial cells . Its low toxicity profile makes it an attractive candidate for further investigation.
Preparation Methods
Synthetic Routes:: The synthetic route to XK469 involves the following steps:
Halogenation: Starting from the parent compound, a halogen (e.g., chlorine) is introduced at the 7-position of the quinoxaline ring.
Etherification: The halogenated quinoxaline is then coupled with a phenoxypropionic acid derivative to form R(+)XK469.
Reaction Conditions:: Specific reaction conditions and reagents used in the synthesis are proprietary and may vary depending on the manufacturer. the overall strategy remains consistent.
Industrial Production:: Details regarding large-scale industrial production methods are not widely available due to XK469’s investigational status. Further research and development are needed to optimize its synthesis for commercial production.
Chemical Reactions Analysis
Types of Reactions:: XK469 undergoes several chemical reactions, including:
Oxidation: XK469 can be oxidized under certain conditions.
Reduction: Reduction reactions may modify its structure.
Substitution: Substituents on the quinoxaline ring can be replaced.
Other Transformations: XK469 may participate in additional reactions specific to its functional groups.
Halogenating Agents: Used for halogenation at the 7-position.
Acids and Bases: Employed during etherification steps.
Catalysts: Facilitate specific transformations.
Major Products:: The major products formed during XK469 synthesis include R(+)XK469 itself and any intermediates generated during the reaction sequence.
Scientific Research Applications
R(+)XK469 has shown promise in various fields:
Chemistry: Its unique structure and reactivity make it a valuable tool for studying quinoxaline derivatives.
Biology: XK469’s selective cytotoxicity warrants investigation as an anticancer agent.
Medicine: Clinical trials explore its efficacy against solid tumors.
Industry: Potential applications in drug development and cancer therapy.
Mechanism of Action
Comparison with Similar Compounds
While XK469 shares structural features with other quinoxaline derivatives, its unique halogenation pattern at the 7-position contributes to its potent anticancer activity. Similar compounds include analogues of the herbicide Assure, but XK469 stands out due to its effectiveness against multidrug-resistant tumors .
Properties
CAS No. |
157542-91-1 |
---|---|
Molecular Formula |
C17H13ClN2O4 |
Molecular Weight |
344.7 g/mol |
IUPAC Name |
(2R)-2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid |
InChI |
InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16/h2-10H,1H3,(H,21,22)/t10-/m1/s1 |
InChI Key |
NUQZXROIVGBRGR-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl |
Origin of Product |
United States |
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